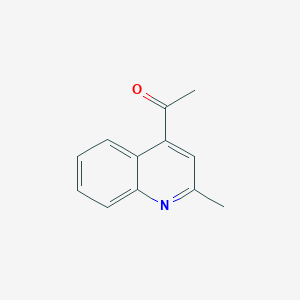
4-Amino-2,5,7-trimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,5,7-trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C12H14N2 It is a derivative of quinoline, characterized by the presence of amino and methyl groups at specific positions on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5,7-trimethylquinoline can be achieved through several methods, including the Combes quinoline synthesis. This method involves the condensation of anilines with β-diketones, followed by acid-catalyzed ring closure to form substituted quinolines . The reaction typically uses concentrated sulfuric acid as a catalyst, although modifications using polyphosphoric acid and various alcohols have been reported to improve efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2,5,7-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution can produce a variety of functionalized quinolines.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,5,7-trimethylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-2,5,7-trimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may interfere with the synthesis of nucleic acids or proteins in microorganisms . The exact pathways and targets can vary depending on the specific application and the organism being studied.
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial with structural similarities to 4-Amino-2,5,7-trimethylquinoline.
Piperaquine: Used in combination therapies for malaria, also shares the quinoline backbone.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
689277-04-1 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3,(H2,13,14) |
InChI-Schlüssel |
BGNKCOXXDCIDPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)


![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)




![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
